molecular formula C13H17FN2O B1293025 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide CAS No. 1119450-95-1

2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide

Cat. No.: B1293025
CAS No.: 1119450-95-1
M. Wt: 236.28 g/mol
InChI Key: STPCMKBXSFJGCV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide is an organic compound that belongs to the class of amides It features a piperidine ring attached to an acetamide group, with a fluorophenyl substituent

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine transporters, influencing dopamine reuptake This interaction is crucial as it affects neurotransmitter levels in the brain, potentially impacting mood and behavior

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the WNT/planar-cell-polarity pathway, which is crucial for cell polarity and directional cell movements . This modulation can lead to changes in cell shape, migration, and division, impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a dopamine reuptake inhibitor, binding to dopamine transporters and preventing the reuptake of dopamine into presynaptic neurons . This inhibition increases dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. Additionally, it may influence other molecular pathways, such as those involving protein kinase C and tight junction proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biochemical properties

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance dopaminergic signaling without causing significant adverse effects. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . These dosage-dependent effects highlight the importance of careful dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence metabolic flux and metabolite levels in the body. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is distributed throughout the body, with significant accumulation in the brain due to its interaction with dopamine transporters . This distribution pattern is essential for its pharmacological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in the synaptic cleft, where it interacts with dopamine transporters . Additionally, it may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its molecular mechanisms and potential therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide typically involves the reaction of 4-fluoroaniline with piperidine and acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-piperidin-1-ylacetamide
  • 2-(4-Bromophenyl)-2-piperidin-1-ylacetamide
  • 2-(4-Methylphenyl)-2-piperidin-1-ylacetamide

Uniqueness

2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-piperidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-6-4-10(5-7-11)12(13(15)17)16-8-2-1-3-9-16/h4-7,12H,1-3,8-9H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPCMKBXSFJGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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